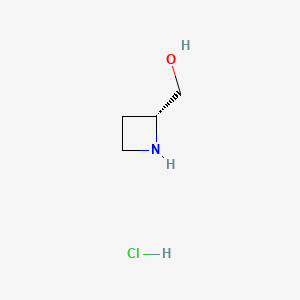
2,4-Difluoro-3,5-dimethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3,5-dimethoxybenzoic acid is an organic compound with the chemical formula C9H8F2O4. It is a white crystalline solid with a melting point of approximately 150-160°C . This compound is soluble in anhydrous alcohols, ethers, and chlorinated hydrocarbons but has low solubility in water . It is widely used in the field of drug synthesis and serves as an intermediate in the preparation of various other compounds, including pesticides and pharmaceutical intermediates .
准备方法
2,4-Difluoro-3,5-dimethoxybenzoic acid can be synthesized through the fluorination reaction of p-methoxybenzoic acid . A common preparation method involves reacting methoxybenzoic acid with hydrogen fluoride or fluorine compounds to produce the desired this compound . The reaction conditions typically require careful handling and appropriate safety measures due to the reactive nature of the fluorinating agents.
化学反应分析
2,4-Difluoro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include hydrogen fluoride and other fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the fluorination of p-methoxybenzoic acid results in the formation of this compound .
科学研究应用
2,4-Difluoro-3,5-dimethoxybenzoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides . In biology and medicine, it is used in the development of new drugs and therapeutic agents . Its role as a building block in the synthesis of complex molecules makes it valuable for industrial applications as well .
作用机制
The mechanism of action of 2,4-difluoro-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions that contribute to its effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
2,4-Difluoro-3,5-dimethoxybenzoic acid can be compared with other similar compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as chlorine or fluorine, can significantly impact the compound’s behavior and applications . The unique combination of fluorine and methoxy groups in this compound distinguishes it from other related compounds and contributes to its specific properties and uses .
属性
IUPAC Name |
2,4-difluoro-3,5-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUPRYHYIFLJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662786 |
Source


|
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-80-5 |
Source


|
| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)







